molecular formula C10H14BrClN2 B135807 1-(3-Bromophenyl)piperazine hydrochloride CAS No. 796856-45-6

1-(3-Bromophenyl)piperazine hydrochloride

Cat. No.: B135807
CAS No.: 796856-45-6
M. Wt: 277.59 g/mol
InChI Key: INFIKWJCWNZVSH-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)piperazine hydrochloride is a chemical compound with the molecular formula C10H14BrClN2 and a molecular weight of 277.59 g/mol It is a derivative of piperazine, substituted with a bromine atom at the meta position of the phenyl ring

Biochemical Analysis

Biochemical Properties

It is known to be an inhibitor of serotonin-3H binding . This suggests that it may interact with serotonin receptors, which are proteins involved in neurotransmission .

Cellular Effects

Given its role as a serotonin-3H binding inhibitor , it may influence cell function by modulating serotonin signaling pathways. Serotonin is a key neurotransmitter involved in a variety of cellular processes, including mood regulation, appetite, and sleep.

Molecular Mechanism

As an inhibitor of serotonin-3H binding , it may exert its effects at the molecular level by binding to serotonin receptors and inhibiting their function. This could potentially lead to changes in gene expression and cellular function.

Preparation Methods

The synthesis of 1-(3-Bromophenyl)piperazine hydrochloride typically involves the reaction of 3-bromoaniline with piperazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(3-Bromophenyl)piperazine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Common Reagents and Conditions: Typical reagents include strong bases or acids, oxidizing agents, and reducing agents.

Major products formed from these reactions include substituted phenylpiperazines and other derivatives with modified functional groups.

Scientific Research Applications

1-(3-Bromophenyl)piperazine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-(3-Bromophenyl)piperazine hydrochloride can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)piperazine: Similar structure but with a chlorine atom instead of bromine.

    1-(3-Chlorophenyl)piperazine hydrochloride: Another chlorinated derivative with different properties.

    1-(3-Methoxyphenyl)piperazine: Contains a methoxy group instead of a halogen.

    1-Phenylpiperazine: The parent compound without any substituents on the phenyl ring

Properties

IUPAC Name

1-(3-bromophenyl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2.ClH/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13;/h1-3,8,12H,4-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INFIKWJCWNZVSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=CC=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

796856-45-6
Record name 1-(3-bromophenyl)piperazine hydrochloride
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